molecular formula C6H14Cl2N2 B6607754 (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride CAS No. 2839129-05-2

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride

Cat. No.: B6607754
CAS No.: 2839129-05-2
M. Wt: 185.09 g/mol
InChI Key: IKIRYYXUMGZSBT-BNTLRKBRSA-N
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Description

(1S,5R)-3-methyl-3-azabicyclo[310]hexan-1-amine dihydrochloride is a bicyclic amine compound with a unique structure that includes a three-membered azabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride typically involves the formation of the azabicyclo ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the bicyclic structure. The amine group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted bicyclic compounds.

Scientific Research Applications

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine: A stereoisomer with different biological activity.

    3-azabicyclo[3.1.0]hexane derivatives: Compounds with similar bicyclic structures but different substituents.

Uniqueness

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity.

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIRYYXUMGZSBT-BNTLRKBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC2(C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2C[C@]2(C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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